molecular formula C17H19N3O B2761167 N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415562-58-0

N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2761167
CAS No.: 2415562-58-0
M. Wt: 281.359
InChI Key: GGJHCHBLNKGUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic tetrahydroquinazoline derivative supplied for research use only. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of inhibitors for key biological enzymes. Tetrahydroquinazoline scaffolds have been identified as promising structures for creating soluble epoxide hydrolase (sEH) inhibitors . Inhibition of sEH is a validated therapeutic strategy for metabolic, renal, and cardiovascular disorders, as it maintains beneficial epoxyeicosatrienoic acids (EETs) that suppress inflammation, regulate vascular tone, and reduce oxidative stress . Furthermore, molecular docking studies reveal that tetrahydroquinazoline derivatives demonstrate high binding affinity toward essential bacterial enzymes like dihydrofolate reductase (DHFR), indicating potential for developing novel antitubercular agents . The structural motif of appending a carboxamide group to a core heterocyclic system is a recognized pharmacophore for optimizing inhibitor-protein interactions . Researchers can leverage this compound as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in bioactivity screening campaigns. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-(4-ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-12-7-9-13(10-8-12)20-17(21)16-14-5-3-4-6-15(14)18-11-19-16/h7-11H,2-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJHCHBLNKGUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the following steps:

  • Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide or formic acid under acidic conditions to form the quinazoline ring system.

  • Introduction of the 4-Ethylphenyl Group: : The 4-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of ethylbenzene with a suitable electrophile, such as an acyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

  • Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the quinazoline derivative with an appropriate amine. This can be achieved through the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: : The compound can be reduced at the quinazoline ring, potentially forming dihydro or tetrahydro derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine or bromine) for electrophilic substitution, or nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzaldehyde.

    Reduction: Formation of dihydroquinazoline or tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

  • Biology: : The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.

  • Medicine: : Due to its potential biological activities, it could be investigated for therapeutic applications in treating various diseases, including cancer, infections, and inflammatory conditions.

  • Industry: : The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the carboxamide group may facilitate binding to specific proteins or enzymes, potentially inhibiting their activity or modulating their function. The 4-ethylphenyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 3d) correlate with higher yields (80%) compared to electron-donating groups (e.g., methoxy in 3b: 65%) .
  • Melting Points : Chlorinated derivatives (3c) exhibit higher melting points (201–202°C), likely due to enhanced intermolecular interactions from polar substituents .

Carboxamide Compounds with Heterocyclic Cores

discloses carboxamide compounds featuring 1,3,4-thiadiazolyl or thiazolyl cores (e.g., WO 2023/050007) designed as human polymerase theta inhibitors.

Feature Target Compound Patent Compounds ()
Core Structure Tetrahydroquinazoline Thiadiazole/Thiazole
Substituents 4-Ethylphenyl carboxamide Varied substitutions on heterocycles
Biological Target Not specified in evidence Polymerase theta inhibition

Key Implications :

  • The tetrahydroquinazoline core may offer distinct binding modes compared to thiadiazole/thiazole derivatives due to differences in aromaticity and ring strain.

Biological Activity

N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a compound belonging to the class of quinazoline derivatives, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number2415562-58-0
Molecular FormulaC₁₇H₁₉N₃O
Molecular Weight281.35 g/mol

Structure

The molecular structure of this compound features a tetrahydroquinazoline core with an ethylphenyl group and a carboxamide functional group. This structural configuration is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may inhibit various enzymes or receptors that play crucial roles in cellular processes such as proliferation and apoptosis.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Interaction : It may interact with receptors that are key to signaling pathways in cancer cells, thereby affecting their growth and survival.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Various studies have evaluated the antiproliferative effects of quinazoline derivatives on cancer cell lines. This compound demonstrated promising cytotoxic effects against several cancer types.
  • IC50 Values : The compound's effectiveness can be quantified using IC50 values (the concentration required to inhibit 50% of cell proliferation). While specific IC50 values for this compound are not extensively documented in the available literature, related compounds in the quinazoline class have shown IC50 values in the nanomolar range against various cancer cell lines.

Study 1: Antiproliferative Activity

A study conducted on related quinazoline derivatives found that compounds with similar structures exhibited significant antiproliferative effects in vitro. For example:

  • Compound Evaluation : Compounds were tested against a panel of cancer cell lines (NCI-60) with varying sensitivity.
  • Results : Some derivatives showed IC50 values as low as 10 nM against sensitive cancer lines, suggesting that this compound may have comparable potency.

Study 2: Mechanistic Insights

Another research focused on the mechanism by which quinazoline derivatives exert their anticancer effects:

  • Microtubule Targeting : Similar compounds were found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls.

Summary of Findings

Study FocusKey Findings
Antiproliferative ActivityPotentially low IC50 values against cancer cells
Mechanistic InsightsDisruption of microtubule dynamics and apoptosis
In Vivo EfficacyReduced tumor growth in animal models

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature (e.g., 80–120°C), solvent choice (polar aprotic solvents like DMF or ethanol), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Reaction progress can be monitored via TLC or HPLC, while purification techniques like column chromatography or recrystallization improve yield and purity . Table 1 : Example Reaction Parameters
ParameterRange/OptionsOutcome (Yield/Purity)
SolventDMF, ethanol, THFHighest yield in DMF
Temperature80–120°COptimal at 100°C
CatalystPd(OAc)₂, CuIPd(OAc)₂ preferred

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to assign aromatic and aliphatic protons, IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups, and mass spectrometry for molecular weight confirmation. For stereochemical challenges, use 2D NMR (COSY, NOESY) or X-ray crystallography if crystals are obtainable .

Advanced Research Questions

Q. What computational approaches are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Use AutoDock Vina for molecular docking due to its improved scoring function and multithreading efficiency . Key steps:

Target Selection : Prioritize enzymes/receptors with known quinazoline interactions (e.g., kinases, folate receptors) .

Parameter Setup : Set grid box dimensions (e.g., 25 ų) centered on the active site.

Post-Docking Analysis : Cluster binding poses by RMSD (<2.0 Å) and validate with MD simulations (e.g., GROMACS).
Table 2 : Docking Parameters Example

ParameterValue
Grid Box Size25 × 25 × 25 ų
Exhaustiveness8–12
Energy Range (kcal/mol)-10 to -12

Q. How can researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability . Mitigation strategies:
  • Conduct plasma stability assays to assess metabolic degradation.
  • Modify the scaffold (e.g., introduce electron-withdrawing groups on the phenyl ring) to enhance metabolic stability .
  • Use pro-drug strategies for improved absorption (e.g., esterification of the carboxamide group) .

Q. What structural modifications enhance the compound’s selectivity for cancer vs. normal cells?

  • Methodological Answer : Apply structure-activity relationship (SAR) principles:
  • Tetrahydroquinazoline Core : Introduce substituents at C-2 or C-5 to modulate steric hindrance (e.g., methyl groups reduce off-target interactions) .
  • 4-Ethylphenyl Group : Replace ethyl with fluorinated alkyl chains to improve target binding via hydrophobic effects .
    Validate selectivity via kinase profiling panels and toxicity assays in non-cancerous cell lines .

Q. How should researchers resolve inconsistencies in reported physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Use computational tools (e.g., SwissADME) to predict logP and solubility, then validate experimentally:
  • logP : Shake-flask method with octanol/water partitioning.
  • Solubility : Equilibrium solubility assay in PBS (pH 7.4) .
    Note : Cross-reference with analogs like 5,6,7,8-tetrahydroquinazolin-4-ol (logP ~1.5) for consistency checks .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in antitumor assays?

  • Methodological Answer : Fit data to sigmoidal dose-response curves using software like GraphPad Prism. Calculate IC₅₀ values via nonlinear regression (four-parameter Hill equation). For heterogeneous data, apply ANOVA with post-hoc Tukey tests to compare efficacy across cell lines .

Q. How can researchers validate the compound’s mechanism of action when conflicting pathways are implicated?

  • Methodological Answer : Combine genetic knockdown (siRNA/CRISPR) of suspected targets (e.g., EGFR, DHFR) with biochemical assays (e.g., enzyme inhibition). Use phosphoproteomics to identify downstream signaling changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.